molecular formula C24H28N4O2 B4373094 N~3~,N~5~-BIS(2-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(2-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373094
M. Wt: 404.5 g/mol
InChI Key: GQWMDWYTSSMDRR-UHFFFAOYSA-N
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Description

N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with two isopropylphenyl groups and two carboxamide groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-isopropylaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the use of formamidines and triethylorthoformate under specific conditions . The reaction is carried out at elevated temperatures, often around 140°C, with the presence of a catalyst such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(2-propan-2-ylphenyl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-15(2)17-10-6-8-12-19(17)25-23(29)21-14-22(28(5)27-21)24(30)26-20-13-9-7-11-18(20)16(3)4/h6-16H,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMDWYTSSMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~5~-BIS(2-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(2-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(2-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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